![molecular formula C23H18N4O B11044412 6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11044412.png)
6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine ring, with a benzyl group and a phenyl methyl ether substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with benzyl-substituted triazoles under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Scientific Research Applications
4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticonvulsant agent, with studies indicating its ability to modulate neurological pathways and reduce seizure activity.
Biological Research: It has been investigated for its antiviral properties, particularly against certain strains of viruses, making it a candidate for antiviral drug development.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether involves its interaction with specific molecular targets within biological systems. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, its antiviral activity may involve the inhibition of viral replication enzymes or interference with viral entry into host cells .
Comparison with Similar Compounds
Similar compounds to 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether include other triazolophthalazines and triazolothiadiazines. These compounds share the triazole and phthalazine core structures but differ in their substituents and functional groups. For example:
4-(3-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol: This compound has a phenol group instead of a phenyl methyl ether group, which may alter its reactivity and biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring, offering different pharmacological properties and applications.
The uniqueness of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18N4O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-28-18-13-11-17(12-14-18)22-24-25-23-20-10-6-5-9-19(20)21(26-27(22)23)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
AZLQRCJZOVFYAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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